4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74N2O14.C23H16O6/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-10,24-25H,11H2,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKLPSFSLQTCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H90N2O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1231.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67724-08-7 | |
| Record name | Spiramycin, compd. with 4,4'-methylenebis[3-hydroxy-2-naphthalenecarboxylic acid] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context of Spiramycin Discovery and Evolution Within Macrolide Science
The journey of macrolide antibiotics began in 1952 with the discovery of erythromycin (B1671065), isolated from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus). slideshare.netnumberanalytics.com This discovery marked a significant milestone, offering a crucial alternative for patients with penicillin allergies or penicillin-resistant infections. wikipedia.org Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. wikipedia.orgebsco.com
Spiramycin (B21755) itself was isolated in 1954 from Streptomyces ambofaciens, a soil bacterium found in northern France. wikipedia.orgdrugfuture.commdpi.com It was introduced for oral administration in 1955, with a parenteral form becoming available in 1987. wikipedia.org Spiramycin is a complex mixture of three main components: Spiramycin I, II, and III. fao.orgncats.io These congeners differ in the acylation at the 3-hydroxyl group of the lactone ring. ncats.iooup.com
The development of spiramycin and other macrolides has been driven by the need to improve upon the properties of erythromycin, such as enhancing absorption and reducing gastrointestinal side effects. wikipedia.org This led to the creation of semi-synthetic derivatives like clarithromycin (B1669154) and azithromycin (B1666446). ebsco.compharmgkb.org The evolution of macrolide science also saw the classification of these antibiotics based on the size of their lactone ring, with common variations being 14-, 15-, and 16-membered rings. numberanalytics.commdpi.com Spiramycin is a 16-membered macrolide. wikipedia.orgoup.com
The formation of spiramycin embonate involves the salt formation of spiramycin with embonic acid (also known as pamoic acid). fao.orgwikipedia.org This particular salt form is utilized primarily in veterinary medicine. fao.orginchem.org
Significance of Spiramycin Embonate in Contemporary Veterinary and Pre Clinical Biological Research
Spiramycin (B21755) embonate holds a significant position in modern research, particularly in veterinary medicine and pre-clinical studies, owing to its distinct pharmacokinetic properties and spectrum of activity.
In veterinary medicine, spiramycin embonate is notably used for the treatment and prevention of enzootic pneumonia in swine. fao.org It is also employed in the management of various bacterial and mycoplasmal infections in other animals, including cattle. inchem.orgtdl.org Research has demonstrated its marked affinity for tissues, especially the lungs, making it effective for respiratory infections. tdl.orge-lactancia.org Studies in pigs have shown that after oral administration of spiramycin embonate, the highest concentrations of the drug are found in the liver and kidney. inchem.org
Pre-clinical research has explored various facets of spiramycin's activity. For instance, it has been investigated for its potential as a virulence inhibitor in Pseudomonas aeruginosa. wikipedia.orgnih.gov Although P. aeruginosa is intrinsically resistant to spiramycin, studies have shown that the antibiotic can reduce the production of virulence factors like pyoverdine and pyocyanin, as well as inhibit biofilm formation and swarming motility. nih.gov This suggests a potential role for spiramycin as an anti-virulence drug, possibly in combination with other antibiotics. nih.gov
Furthermore, pre-clinical studies have delved into the metabolism of spiramycin, identifying neospiramycin as a key metabolite. fao.orgfao.org Neospiramycin, a demycarosyl derivative of spiramycin, exhibits similar antibacterial activity to the parent compound. fao.orgoup.com The development of analytical methods, such as high-performance liquid chromatography (HPLC) and microbiological assays, has been crucial for studying the tissue residues and pharmacokinetics of spiramycin and its metabolites in animals. fao.orgfao.orgkoreascience.kr
Comparative Overview of the Macrolide Antibiotic Class and Distinctive Structural Features of Spiramycin Congeners
Streptomyces ambofaciens as the Foundational Bioproducer Organism
Streptomyces ambofaciens is the primary microorganism utilized for the industrial production of spiramycin. nih.gov This soil-inhabiting, Gram-positive bacterium undergoes a complex lifecycle that includes the formation of mycelia and spores. nih.gov The production of spiramycin is intricately linked to the bacterium's physiological differentiation, typically occurring in the stationary phase of growth. asm.orgnih.gov
Optimisation of Fermentation Processes for Enhanced Spiramycin Complex Yield
Significant research has focused on optimizing the fermentation conditions to maximize the yield of spiramycin from Streptomyces ambofaciens cultures. These efforts involve both the improvement of the microbial strain and the manipulation of the culture medium and environmental parameters.
One approach to enhancing productivity is through strain improvement. For instance, mutant strains of S. ambofaciens have been developed that exhibit increased spiramycin production. The mutant strain Streptomyces ambofaciens XC 2-37, for example, showed a 9% higher yield of spiramycin compared to its parent strain. nih.gov
The composition of the fermentation medium plays a crucial role. The addition of specific nutrients and precursors can significantly boost spiramycin synthesis. Research has demonstrated that supplementing the fermentation medium with 2% soybean oil and adding 0.4% propyl alcohol at 24 hours of incubation can increase the potency of S. ambofaciens XC 2-37 by 61.8%. nih.gov The timing of such additions is also critical, with optimal results observed when propyl alcohol is added at 24 hours in flask fermentation and 20 hours in a fermenter. nih.gov These optimized processes have been successfully scaled up for industrial production in large fermentors, leading to a 42.9% improvement in fermentation potency and productivity. nih.gov
Environmental parameters during fermentation are also tightly controlled to ensure optimal growth and antibiotic production. These parameters include temperature, pH, and agitation rate. Studies on other Streptomyces species suggest that maintaining a temperature of around 28°C to 35°C and a neutral pH of 7.0 are often favorable for antibiotic production. researchgate.netresearchgate.net Agitation is also a key factor as it influences the supply of dissolved oxygen, which is vital for the aerobic metabolism of Streptomyces. researchgate.net
| Parameter | Condition | Observed Effect on Spiramycin Yield | Reference |
|---|---|---|---|
| Strain | Mutant S. ambofaciens XC 2-37 | 9% increase over parent strain | nih.gov |
| Medium Supplementation | 2% Soybean Oil | 61.8% improvement in potency with combined use | nih.gov |
| 0.4% Propyl Alcohol (fed at 24h) | |||
| Scale-Up | Industrial 60 m³ fermentor | 42.9% improvement in potency and productivity | nih.gov |
Genetic Characterization of the Spiramycin Biosynthetic Gene Cluster
The biosynthesis of spiramycin is directed by a large and complex gene cluster within the Streptomyces ambofaciens chromosome. nih.gov This cluster spans a region of over 85 kilobases (kb) of contiguous DNA. nih.gov Sequence analysis of this extensive region has identified more than 45 genes. nih.gov
These genes encode the various enzymes and proteins necessary for producing the complete spiramycin molecule. This includes the genes for a type I polyketide synthase (PKS), which is responsible for assembling the 16-membered polyketide lactone ring, platenolide. nih.govasm.org Additionally, the cluster contains genes involved in the biosynthesis and attachment of the three deoxyhexose sugars: mycaminose, forosamine, and mycarose. nih.govasm.org
Beyond the structural genes, the cluster also houses genes responsible for other crucial functions:
Regulation: Genes that control the expression of the biosynthetic pathway. nih.gov
Resistance: Genes that confer resistance to the spiramycin produced, protecting the organism from its own antibiotic. nih.gov
Precursor Supply: Genes involved in providing the necessary building blocks (extender units) for the polyketide synthase. nih.gov
The functional importance of these genes has been confirmed through genetic experiments. For example, the inactivation of two genes predicted to be involved in deoxysugar biosynthesis resulted in mutant strains that were unable to produce spiramycin, thereby confirming their essential role in the pathway. nih.gov
Molecular Regulation of Spiramycin Biosynthesis Pathways
The expression of the spiramycin biosynthetic gene cluster is a tightly regulated process, ensuring that the antibiotic is produced at the appropriate time in the bacterial life cycle. This regulation occurs through a hierarchical cascade involving specific regulatory genes located within the biosynthetic cluster itself.
Investigation of Specific Regulatory Genes (e.g., srmR, srm22, srm40) and Their Transcriptional Roles
Several regulatory genes within the spiramycin cluster have been identified and characterized. Among these, srmR (also known as srm22) and srm40 have been shown to be major players in controlling spiramycin production. nih.govnih.gov
Initial analysis identified srmR (srm22) as a transcriptional activator required for the expression of at least two other genes in the cluster. nih.gov Further investigation revealed a more complex regulatory hierarchy. Gene inactivation experiments demonstrated that disrupting either srm22 or srm40 completely abolishes spiramycin production. nih.govnih.gov Conversely, the overexpression of these genes leads to an increase in spiramycin yield. nih.govnih.gov
These findings point to a cascade model of regulation:
Srm22 (SrmR) acts as an initial activator. Expression analysis indicates that Srm22 is required for the transcription of srm40. nih.govnih.gov
Srm40 functions as a pathway-specific activator. The protein Srm40 then controls the expression of most, if not all, of the other spiramycin biosynthetic genes. nih.govnih.gov
This hierarchical control, where one regulator activates another, which in turn activates the structural genes, allows for precise and coordinated expression of the entire biosynthetic pathway. nih.gov
Analysis of Transcriptional and Post-Transcriptional Control Mechanisms Affecting Biosynthetic Enzyme Expression
The regulation of spiramycin biosynthesis primarily occurs at the transcriptional level, with the Srm22/Srm40 cascade being the central control mechanism. nih.gov Expression analyses using techniques like reverse transcription-PCR (RT-PCR) have shown that the transcription of biosynthetic genes involved in synthesizing the macrolactone ring and the three sugars is tightly coordinated. nih.gov These genes are abundantly transcribed approximately 36 hours into cultivation, which precedes the detection of spiramycin in the culture medium by a few hours. nih.govasm.org The expression profiles of srm22 and srm40 are consistent with their proposed regulatory roles, showing appropriate timing to initiate this transcriptional activation. nih.gov
While transcriptional control by Srm22 and Srm40 is dominant, there is also evidence suggesting potential post-transcriptional regulation. For example, the transcript for srm22 contains a rare UUA codon. asm.org The presence of such codons can be a point of translational regulation, potentially linking the biosynthesis of spiramycin to broader physiological signals within the cell. asm.org This layered control allows S. ambofaciens to integrate various internal and external signals to fine-tune the production of spiramycin.
| Gene | Alias | Function | Effect of Disruption | Effect of Overexpression | Reference |
|---|---|---|---|---|---|
| srmR | srm22 | Transcriptional activator required for srm40 expression | Elimination of spiramycin production | Increased spiramycin production | nih.gov, nih.gov |
| srm40 | - | Pathway-specific activator controlling most biosynthetic genes | Elimination of spiramycin production | Increased spiramycin production | nih.gov, nih.gov |
Structural Elucidation of Spiramycin Components (I, II, and III) and Their Ester Derivatives
Spiramycin is not a single compound but rather a complex of three closely related molecules: spiramycin I, spiramycin II, and spiramycin III. fao.org These components share the same fundamental structure, which consists of a 16-membered macrolide lactone ring called platenolide, to which three deoxyhexose sugars—mycaminose, forosamine, and mycarose—are attached. nih.govasm.org
The differentiation between spiramycin I, II, and III lies in the acylation at the 4''-hydroxyl group of the mycarose sugar moiety. fao.org
Spiramycin I is the parent compound with a free hydroxyl group at this position.
Spiramycin II is the acetic acid ester of spiramycin I.
Spiramycin III is the propionic acid ester of spiramycin I.
Post-Polyketide Synthase (PKS) Tailoring Steps and Macrolactone Ring Modifications
Following the synthesis of the initial 16-membered macrolactone ring, platenolide I, by a type I modular polyketide synthase (PKS), the molecule undergoes a series of crucial modifications. nih.govnih.govasm.org These post-PKS tailoring reactions are essential for converting the precursor into the biologically active spiramycin antibiotics. The modifications include oxidation, reduction, glycosylation, and acylation, which are catalyzed by a dedicated set of enzymes encoded within the spiramycin biosynthetic gene cluster (srm) in Streptomyces ambofaciens. nih.govresearchgate.net
The primary tailoring steps involve the oxidation of a methyl group, reduction of a keto group, and the sequential attachment of three deoxyhexose sugars. nih.govnih.gov These sugars—mycaminose, forosamine, and mycarose—are vital for the antibacterial activity of spiramycin, as they are directly involved in binding to the bacterial ribosome. nih.gov Research involving gene deletion and the analysis of accumulated intermediates has been instrumental in elucidating the specific function and timing of each tailoring enzyme. nih.govnih.govnih.gov
The proposed sequence of events begins after platenolide I is released from the PKS enzyme. nih.gov The first modification is the reduction of the C-9 keto group, followed by the first glycosylation at the C-5 hydroxyl group with mycaminose. nih.gov Subsequently, the C-19 methyl group is oxidized to a formyl group. nih.govresearchgate.net This is followed by the attachment of the second sugar, forosamine, and finally the third sugar, mycarose, to yield spiramycin I. nih.gov The subsequent acylation of spiramycin I produces spiramycins II and III. nih.gov
Key Tailoring Enzymes and Their Functions
Several key enzymes are responsible for the structural diversification of the platenolide core. These include a cytochrome P450 monooxygenase, a reductase, and multiple glycosyltransferases. nih.govnih.gov
C-9 Keto Group Reduction: The enzyme Srm26, a reductase, is responsible for the reduction of the C-9 keto group of platenolide I into a hydroxyl group. nih.govnih.govresearchgate.net This step yields platenolide II and is a prerequisite for the subsequent attachment of the sugar forosamine. nih.gov
C-19 Methyl Group Oxidation: Srm13, a cytochrome P450 monooxygenase, catalyzes the oxidation of the C-19 methyl group into a formyl group. nih.govnih.govresearchgate.netresearchgate.net This modification, which converts the intermediate into forocidin after the first glycosylation, is important for the biological activity of the final spiramycin molecules. nih.gov
Glycosylation: The attachment of the three deoxy sugars is a stepwise process catalyzed by three specific glycosyltransferases (GTs). nih.govasm.orgnih.gov
Srm5 (Mycaminosyltransferase): Attaches the first sugar, mycaminose, to the C-5 hydroxyl of the macrolactone ring. nih.govnih.gov
Srm29 (Forosaminyltransferase): Adds the second sugar, forosamine, to the mycaminose moiety. nih.govnih.gov
Srm38 (Mycarosyltransferase): Catalyzes the final glycosylation step, the attachment of mycarose, to produce spiramycin I. nih.govnih.gov These GTs are assisted by two auxiliary proteins, Srm6 and Srm28, which appear to interact with the GTs to ensure efficient sugar transfer. nih.govnih.gov Srm6 interacts with both Srm5 and Srm29, while Srm28 interacts only with the mycaminosyltransferase, Srm5. nih.govnih.gov
C-3 Hydroxyl Group Acylation: To produce spiramycins II and III from spiramycin I, an acylation reaction occurs at the C-3 hydroxyl group. nih.gov The enzyme Srm2 has been proposed to catalyze this final tailoring step. nih.gov
Table 1: Post-PKS Tailoring Enzymes in Spiramycin Biosynthesis
| Enzyme | Gene | Enzyme Class | Function |
| Srm26 | srm26 | Reductase | Catalyzes the reduction of the C-9 keto group to a hydroxyl group. nih.govnih.govresearchgate.net |
| Srm13 | srm13 | Cytochrome P450 | Catalyzes the oxidation of the C-19 methyl group to a formyl group. nih.govnih.govresearchgate.net |
| Srm5 | srm5 | Glycosyltransferase | Attaches mycaminose to the C-5 hydroxyl of the platenolide ring. nih.govnih.gov |
| Srm29 | srm29 | Glycosyltransferase | Attaches forosamine to the mycaminose sugar. nih.govnih.gov |
| Srm38 | srm38 | Glycosyltransferase | Attaches mycarose to the forosamine sugar. nih.govnih.gov |
| Srm6 | srm6 | Auxiliary Protein | Interacts with Srm5 and Srm29 to assist glycosylation. nih.govnih.gov |
| Srm28 | srm28 | Auxiliary Protein | Interacts with Srm5 to assist glycosylation. nih.govnih.gov |
| Srm2 | srm2 | Acyltransferase | Proposed to acylate the C-3 hydroxyl group of spiramycin I. nih.gov |
Table 2: Proposed Sequence of Post-PKS Modifications of Platenolide I
| Step | Precursor | Modification | Enzyme(s) | Product |
| 1 | Platenolide I | C-9 keto reduction | Srm26 | Platenolide II |
| 2 | Platenolide II | C-5 glycosylation (mycaminose) | Srm5, Srm6, Srm28 | Compound 3 (unnamed intermediate) |
| 3 | Compound 3 | C-19 methyl oxidation | Srm13 | Forocidin |
| 4 | Forocidin | Glycosylation (forosamine) | Srm29, Srm6 | Neospiramycin I |
| 5 | Neospiramycin I | Glycosylation (mycarose) | Srm38 | Spiramycin I |
| 6 | Spiramycin I | C-3 acylation | Srm2 (putative) | Spiramycin II / III |
Table based on the proposed biosynthetic pathway. nih.gov
Ribosomal Binding and Inhibition of Bacterial Protein Synthesis
The antibacterial effect of spiramycin is primarily due to its ability to halt protein synthesis, a fundamental process for bacterial growth and proliferation. patsnap.compatsnap.com This inhibition is achieved by specifically targeting the bacterial ribosome. patsnap.comoup.com
Specificity for the 50S Ribosomal Subunit in Prokaryotic Cells
Spiramycin selectively binds to the 50S subunit of the bacterial ribosome. nih.govpatsnap.com This specificity is crucial as it allows the antibiotic to target bacteria without affecting the ribosomes in human (eukaryotic) cells, which have a different structure. patsnap.com The binding occurs with an apparent one-to-one (1:1) stoichiometry, meaning one molecule of spiramycin binds to one 50S ribosomal subunit. nih.govselleckchem.comdrugbank.comoup.com This interaction takes place within the nascent protein exit tunnel (NPET), a channel through which newly synthesized polypeptide chains pass. weizmann.ac.iloup.com By binding within this tunnel, spiramycin physically obstructs the path of the growing protein. weizmann.ac.il
Mechanistic Interference with Ribosomal Translocation Processes
The binding of spiramycin to the 50S ribosomal subunit effectively inhibits the translocation step of protein synthesis. nih.govpatsnap.comtoku-e.com Translocation is a critical process where the ribosome moves along the messenger RNA (mRNA) strand, shifting the transfer RNA (tRNA) molecules from the aminoacyl (A) site to the peptidyl (P) site, and then to the exit (E) site. frontiersin.org This movement is essential for adding the next amino acid to the growing polypeptide chain. patsnap.com Spiramycin's presence in the exit tunnel sterically hinders the progression of the nascent peptide, thereby halting the elongation process and stopping protein synthesis. patsnap.comweizmann.ac.il This blockade prevents the bacteria from producing essential proteins required for survival, leading to a halt in their growth and proliferation. patsnap.com
Molecular Analysis of Peptidyl-tRNA Dissociation Stimulation from Ribosomes
A key aspect of spiramycin's mechanism is its action of stimulating the premature dissociation of peptidyl-tRNA from the ribosome during translocation. nih.govselleckchem.comdrugbank.comoup.com Peptidyl-tRNA is the molecule that carries the growing polypeptide chain. frontiersin.org Under normal circumstances, it remains firmly attached to the ribosome until the protein is fully synthesized. However, spiramycin's interference causes this connection to become unstable, leading to the early release of the incomplete peptide chain from the ribosome. nih.govnih.gov This premature dissociation is a primary mechanism through which spiramycin and other macrolides inhibit protein synthesis. nih.govnih.gov Research has shown that mutations in the 23S rRNA, a component of the 50S subunit, can increase the rate of peptidyl-tRNA drop-off, highlighting the importance of this interaction for maintaining translational accuracy. researchgate.net
Dynamics of Bacteriostatic and Bactericidal Effects
Spiramycin's antimicrobial activity can be either bacteriostatic, meaning it inhibits bacterial growth, or bactericidal, meaning it kills the bacteria. nih.govpatsnap.com The outcome depends on several experimental factors. patsnap.commdpi.com
Experimental Conditions Influencing Concentration-Dependent Antimicrobial Outcomes
Spiramycin is predominantly considered a bacteriostatic agent. patsnap.commdpi.com However, at very high concentrations or against particularly susceptible bacterial strains, it can exhibit bactericidal activity. nih.govpatsnap.comoup.com The dynamics of this effect have been shown to be both time- and concentration-dependent. mdpi.com
In studies against Mycoplasma synoviae, the ratio of the 24-hour area under the concentration-time curve (AUC24h) to the minimum inhibitory concentration (MIC) was used to quantify the required exposure for different antimicrobial effects. mdpi.com These findings illustrate the concentration-dependent nature of spiramycin's effects, from merely halting growth to actively killing the bacteria. mdpi.com This is sometimes referred to as the 'spiramycin paradox', where its modest activity in laboratory tests (in vitro) contrasts with its excellent effectiveness in animal models (in vivo), a phenomenon attributed to its ability to achieve high and persistent concentrations in tissues. bps.ac.uknih.gov
Table 1: Concentration-Dependent Effects of Spiramycin against Mycoplasma synoviae
| Antimicrobial Effect | Description | Required AUC24h/MIC Ratio (h) |
| Mycoplasmastasis | No change in bacterial count after 24 hours. | 10 |
| Mycoplasmocide | 99% reduction in bacterial count. | 185 |
| Mycoplasmocide | 99.9% reduction in bacterial count. | 405 |
| Virtual Eradication | 99.99% reduction in bacterial count. | 780 |
| Data sourced from pharmacokinetic/pharmacodynamic modeling against Mycoplasma synoviae. mdpi.com |
Uncharacterized Mechanisms of Antiparasitic Activity
In addition to its antibacterial properties, spiramycin is effective against certain parasites, most notably Toxoplasma gondii, the causative agent of toxoplasmosis. drugbank.comnih.govtoku-e.com While it is a primary treatment for this condition, particularly in pregnant women to reduce congenital transmission, the precise mechanism of its antiparasitic action is not fully clarified. nih.govpatsnap.com
Current hypotheses suggest that spiramycin's effect on parasites like Toxoplasma may stem from similar mechanisms as its antibacterial action, namely the inhibition of protein synthesis and subsequent disruption of cell growth. nih.gov Another proposed, yet unconfirmed, mechanism involves the modulation of the inflammatory cascade. nih.gov The low bioavailability of the drug can hinder its full therapeutic potential, prompting research into alternative drug combinations. nih.gov
Table 2: Summary of Research Findings on Spiramycin's Mechanism of Action
| Research Area | Key Finding | Supporting Evidence |
| Ribosomal Target | Spiramycin binds specifically and with a 1:1 stoichiometry to the 50S subunit of prokaryotic ribosomes. nih.govselleckchem.comdrugbank.comoup.com | Binding assays and structural studies confirm the target site within the nascent protein exit tunnel. weizmann.ac.iloup.com |
| Inhibition of Protein Synthesis | It inhibits the translocation step of elongation by sterically blocking the exit of the nascent polypeptide chain. patsnap.comweizmann.ac.il | In vitro translation assays show a halt in protein elongation upon spiramycin administration. nih.govpatsnap.comoup.com |
| Peptidyl-tRNA Dissociation | Spiramycin actively stimulates the premature release of peptidyl-tRNA from the ribosome during translocation. nih.govselleckchem.comdrugbank.comnih.gov | Experiments with temperature-sensitive mutants show enhanced accumulation and dissociation of peptidyl-tRNA in the presence of the antibiotic. nih.gov |
| Antimicrobial Dynamics | The drug is primarily bacteriostatic but can become bactericidal at higher concentrations. nih.govpatsnap.comoup.com | Pharmacodynamic studies quantify the specific concentration-to-MIC ratios needed for bacteriostatic versus bactericidal effects. mdpi.com |
| Antiparasitic Action | The exact mechanism against Toxoplasma gondii is not well-defined but is thought to involve inhibition of protein synthesis or immune modulation. nih.gov | Clinical effectiveness is established, but molecular pathway studies are ongoing and not fully conclusive. nih.govpatsnap.com |
Investigations into the Action against Toxoplasma gondii
Spiramycin is known to be effective against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. patsnap.comdrugbank.com The fundamental mechanism involves the inhibition of protein synthesis within the parasite. jmchemsci.com Like other macrolides, spiramycin binds to the 50S ribosomal subunit, interfering with the translocation step of protein elongation and stimulating the dissociation of peptidyl-tRNA from the ribosome. patsnap.comnih.govasm.org This action is typically bacteriostatic, halting the growth and replication of the organism. patsnap.com
Initial investigations into spiramycin's effect on T. gondii explored whether it targeted the parasite's cytoplasmic or mitochondrial ribosomes. However, research revealed that protein synthesis on the cytoplasmic ribosomes did not appear to be the target. asm.orgnih.gov Studies using high concentrations of related antibiotics, clindamycin (B1669177) and azithromycin, showed they were not effective in short-term protein synthesis assays with extracellular parasites. asm.orgnih.gov Furthermore, investigations into the impact on mitochondrial protein synthesis also suggested this was not the primary target. asm.orgnih.gov Even after significant parasite multiplication in the presence of these antibiotics, mitochondrial function, measured by oxygen uptake, did not substantially decrease. asm.orgnih.gov
This led researchers to consider an alternative target: the ribosome within a unique organelle specific to apicomplexan parasites, known as the apicoplast. asm.orgnih.gov The apicoplast is a non-photosynthetic plastid with its own circular 35-kb genome and prokaryotic-like protein synthesis machinery. asm.orgfrontiersin.orgmdpi.com This organelle is vital for the parasite's survival, involved in essential metabolic pathways like fatty acid and isoprenoid synthesis. pnas.org Evidence strongly suggests that spiramycin, along with clindamycin and azithromycin, acts by inhibiting protein synthesis within the apicoplast. frontiersin.orgmdpi.com This targeting explains the "delayed death" phenomenon observed, where the full inhibitory effect of these antibiotics on T. gondii growth is only apparent after several days of treatment. asm.orgnih.gov The parasite can complete a few replication cycles before the lack of essential apicoplast-synthesized proteins becomes lethal. pnas.org
Studies on drug-resistant mutants of T. gondii have provided further evidence for the apicoplast being the target. asm.orgnih.govfrontiersin.org
Table 1: Cross-Resistance Patterns in Toxoplasma gondii Mutants
| Mutant Strain | Selected for Resistance to | Cross-Resistant to | Not Cross-Resistant to | Reference |
|---|---|---|---|---|
| AziR_1 | Azithromycin | Spiramycin | Clindamycin | asm.orgnih.gov |
| SprR-1 | Spiramycin | Azithromycin | Clindamycin | asm.orgnih.gov |
| ClnR-2 | Clindamycin | Azithromycin, Spiramycin | - | asm.orgnih.govfrontiersin.org |
Postulated Alternative Molecular Mechanisms in Eukaryotic Pathogens
The primary mechanism of spiramycin in eukaryotic pathogens like Toxoplasma gondii is itself an alternative to its antibacterial action, as it targets a unique organelle rather than the main cytoplasmic ribosomes. The key target is the protein synthesis machinery within the apicoplast. frontiersin.orgasm.org
The resistance to macrolides like spiramycin, clindamycin, and azithromycin in T. gondii has been linked to the rRNA genes of the 35-kb genome found within the apicoplast. frontiersin.org This provides strong genetic evidence that the apicoplast's ribosomes are the site of action for these antibiotics against this eukaryotic pathogen. frontiersin.org The inhibition of protein synthesis in this prokaryote-derived organelle disrupts critical metabolic pathways, ultimately leading to the parasite's death. mdpi.compnas.org
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| Spiramycin embonate |
| Spiramycin |
| Azithromycin |
| Clindamycin |
| Pyrimethamine |
| Sulfadiazine |
| Erythromycin |
| Metronidazole (B1676534) |
| Atovaquone |
| Leucovorin |
| Dapsone |
| Cotrimoxazole |
| Roxithromycin |
| Carbomycin |
| Oleandomycin |
| Ciprofloxacin |
| Trovafloxacin |
| Ofloxacin |
| Temafloxacin |
| Fosmidomycin |
| Quinolone |
| Testosterone |
| Progesterone |
| Aminoguanidine |
| Propolis |
| Wheat Germ Oil |
| Poly(lactic-co-glycolic) acid (PLGA) |
| Acetonitrile (B52724) |
| Lactic acid |
| Glycolic acid |
| Mannitol |
| Furazolidone |
| Quinacrine |
| Paromomycin |
Pharmacokinetic Profiles and Metabolic Fate in Non Human Animal Models
Absorption and Distribution Studies in Diverse Animal Species
The absorption and distribution of spiramycin (B21755) are characterized by extensive tissue penetration, leading to concentrations in various tissues that can be significantly higher than those observed in the blood serum. oup.comnih.gov This phenomenon has been observed across a range of animal species.
Tissue Accumulation and Persistence Kinetics
Spiramycin demonstrates a marked affinity for tissues, resulting in notable accumulation and prolonged persistence in various organs. This high tissue concentration is a key characteristic of the drug. msdvetmanual.com
Pigs: Following oral administration of spiramycin embonate in feed, the highest concentrations are consistently found in the liver and kidneys. inchem.org In one study where pigs received 16 mg/kg body weight/day for seven days, liver concentrations ranged from 4-7.5 µg/g and kidney concentrations from 7-12 µg/g twelve hours after the last dose. inchem.org Residues in muscle and fat were considerably lower. inchem.org Another study noted that liver residues deplete to below the limit of quantification after 10 to 20 days, depending on the oral dose. fao.org
Cattle: In cattle, after intramuscular injection, spiramycin and its metabolite, neospiramycin, are found in muscle, liver, and kidney. inchem.org Residue levels are highest in the liver, with quantifiable amounts persisting through day 28 post-injection. fao.org The half-life of spiramycin and neospiramycin at the injection site was found to be 77.5 hours and 109.5 hours, respectively. researchgate.net
Chickens: In chickens fed spiramycin, residues have been detected in the liver immediately after treatment and persist for several days. pitt.edu Research on Mycoplasma synoviae infections in chickens has contributed to understanding the drug's pharmacokinetics in this species. mdpi.com
Rats: After oral administration to rats, high levels of spiramycin have been measured in bone, where it decreased slowly over a 24-day period. inchem.org A study comparing bitespiramycin and spiramycin in rats showed high concentrations in the liver, stomach, intestine, spleen, lung, and pancreas for both compounds. nih.gov
Guinea Pigs: Following intramuscular injection in guinea pigs, relatively high levels of spiramycin were found in the blood, heart, liver, lung, and spleen one day after administration, with significant levels still present after four days. inchem.org
Fish: While specific data on spiramycin embonate in fish is less detailed in the provided context, methods for analyzing spiramycin and its metabolites have been developed for fish tissues, indicating its use and the need for monitoring in this species. researchgate.net
Quantitative Analysis of Intra-cellular and Tissue Concentrations Relative to Serum Levels
A defining feature of spiramycin's pharmacokinetics is its ability to achieve intracellular and tissue concentrations that are substantially higher than corresponding serum levels. oup.comnih.gov This "spiramycin paradox" helps to explain its effectiveness despite often modest in-vitro activity and low serum concentrations. oup.com
Studies have shown that tissue concentrations can exceed serum concentrations by a factor of ten or more. oup.comnih.gov In rats, at 2.5 hours post-dose, the total concentrations of isovalerylspiramycins and their spiramycin metabolites in tissues were 6 to 215 times higher than in plasma. nih.gov This high level of tissue penetration is attributed to the drug's ability to accumulate within cells, including macrophages. msdvetmanual.com This intracellular accumulation not only concentrates the drug at the site of infection but also contributes to its sustained presence in tissues due to slower clearance from these sites compared to serum. oup.comnih.gov
Biotransformation Pathways and Metabolite Identification
Spiramycin undergoes biotransformation in the body, leading to the formation of metabolites, some of which retain antimicrobial activity.
Characterization of Neospiramycin as an Active Metabolite
A primary metabolite of spiramycin is neospiramycin, which is formed by the demycarosylation of the parent compound. fao.orgresearchgate.net Neospiramycin is considered an active metabolite, possessing antimicrobial activity similar to spiramycin itself. fao.orgmedchemexpress.com
Elucidation of Major Metabolic Pathways in Specific Tissues (e.g., L-cysteine adduct formation in pig liver forming thiazolidine (B150603) ring derivatives)
A significant metabolic pathway for spiramycin, particularly in pig liver, involves a reaction with the amino acid L-cysteine. researchgate.netnih.gov This biochemical reaction targets the aldehyde function of the spiramycin molecule, leading to the formation of a thiazolidine ring. researchgate.netnih.gov This process results in the creation of cysteyl spiramycin derivatives. researchgate.net
This transformation is crucial as it drastically increases the polarity of the metabolites. researchgate.netnih.gov The formation of these polar adducts has significant implications for how spiramycin residues are analyzed in tissues.
Impact of Metabolite Polarity on Analytical Extraction and Quantitation
The increased polarity of the thiazolidine ring derivatives formed in the liver presents a challenge for analytical methods. researchgate.net Traditional extraction procedures using chlorinated solvents, which are effective for spiramycin and neospiramycin, are inefficient at extracting these more polar metabolites. researchgate.net
This has led to the understanding that previous high-performance liquid chromatography (HPLC) methods likely underestimated the total amount of antibiotic residues in tissues because they failed to extract these polar cysteine adducts. researchgate.netnih.gov To accurately quantify the full spectrum of spiramycin residues, extraction procedures must be adapted to account for the physicochemical properties of these thiazolidine moieties, for instance, by using more polar solvent systems like acetonitrile (B52724)/water. researchgate.netfao.org The development of methods that can simultaneously measure both the parent drug and its various metabolites is essential for a complete understanding of its metabolic fate and for ensuring food safety. mdpi.com
Excretion Pathways in Animal Systems (e.g., fecal-biliary, renal-urinary routes)
The elimination of spiramycin from the body in animal models is predominantly carried out via the fecal-biliary route, with the renal-urinary system playing a secondary role. drugbank.com Studies across various species confirm that a significant majority of the administered dose is excreted in the bile. drugbank.cominchem.org This biliary excretion is an active process facilitated by specific transport proteins in the liver.
Research in mice has identified that the multidrug resistance-associated protein 2 (Mrp2) is the primary canalicular transport protein responsible for the biliary excretion of spiramycin. researchgate.net In experiments using Mrp2-knockout mice, the rate constant for spiramycin biliary excretion was significantly decreased, leading to an approximately 8-fold reduction in the recovery of the drug from bile compared to wild-type mice. researchgate.net These findings underscore the critical role of Mrp2 in the hepatobiliary clearance of spiramycin. researchgate.net A modest contribution from P-glycoprotein (P-gp) to this process has also been noted. researchgate.net
The renal-urinary pathway accounts for a much smaller fraction of spiramycin elimination. In general, only about 4% to 14% of an administered dose is excreted through this route. drugbank.com A study in rhesus monkeys, for instance, found that following a single intravenous dose of 50 mg, only 10% of the dose was excreted unchanged in the urine. nih.gov
Studies in pigs also point towards biliary and subsequent fecal excretion as the main elimination pathway. inchem.org High concentrations of spiramycin are often found in the liver, bile, and kidneys of pigs following administration, which are the key organs involved in metabolism and excretion. inchem.org
| Animal Model | Primary Excretion Route | Secondary Excretion Route | Key Findings | Citation |
|---|---|---|---|---|
| General | Fecal-Biliary (approx. 80%) | Renal-Urinary (4-14%) | The fecal-biliary route is the most significant elimination pathway. | drugbank.com |
| Mice | Biliary | Not specified | Biliary excretion is primarily mediated by the Mrp2 transport protein, with a minor role for P-gp. | researchgate.net |
| Pigs | Fecal-Biliary (suggested) | Not specified | High concentrations found in liver and bile suggest biliary excretion is the main pathway. | inchem.org |
| Rhesus Monkeys | Not specified as primary | Renal-Urinary (approx. 10%) | 10% of a 50 mg IV dose was excreted unchanged in the urine. | nih.gov |
Pharmacodynamic Considerations in Animal Models
Spiramycin's in vivo efficacy presents a phenomenon sometimes referred to as the "spiramycin paradox". nih.govoup.com This refers to the observation that the antibiotic is often as effective, or even more effective, than other macrolides like erythromycin (B1671065) in animal infection models, despite demonstrating more modest activity in standard in-vitro tests. nih.govoup.com This paradox is explained by several key pharmacodynamic characteristics, including its ability to produce a substantial post-antibiotic effect and the significant impact of subinhibitory concentrations on bacterial pathogens. nih.govoup.com
Investigation of Post-Antibiotic Effects and Subinhibitory Concentrations on in vivo Antimicrobial Efficacy
The therapeutic success of spiramycin in animal models is strongly linked to its pharmacodynamic behavior at the site of infection, which goes beyond simple minimum inhibitory concentration (MIC) values.
Post-Antibiotic Effect (PAE): Spiramycin exhibits a significant post-antibiotic effect, which is the persistent suppression of bacterial growth after a brief exposure to the antibiotic. nih.govoup.com This effect is considered quite marked and has been noted to be longer than that of erythromycin against pathogens like Staphylococcus aureus. e-lactancia.org The prolonged PAE helps explain spiramycin's effectiveness even when its concentrations in the blood may only transiently exceed the MIC of the infecting organism. oup.com This sustained bacteriostatic action allows the host's own defense mechanisms more time to clear the infection. oup.com The potent PAE is considered one of the synergistic mechanisms that explains why spiramycin's clinical efficacy is often greater than what its in-vitro activity might suggest. tdl.org
Subinhibitory Concentrations (Sub-MICs): Even at concentrations below the MIC, spiramycin can exert significant antibacterial effects that enhance its in vivo efficacy. nih.govoup.com A primary mechanism is the alteration of bacterial virulence. oup.comnih.gov Studies have shown that sub-MICs of spiramycin can reduce the ability of bacteria to adhere to host cells, a critical step in the infection process. e-lactancia.orgtdl.org
A compelling in vivo demonstration of sub-MIC effects was observed in a Galleria mellonella (wax moth larvae) animal model infected with Pseudomonas aeruginosa. mdpi.com Although P. aeruginosa is intrinsically resistant to spiramycin, the antibiotic, when administered at subinhibitory levels, was able to dampen the pathogen's virulence. mdpi.comresearchgate.net This was evidenced by a significant reduction in the mortality of the infected larvae compared to the untreated group. mdpi.com In vitro experiments confirmed that these sub-MICs of spiramycin markedly reduced the production of virulence factors like pyoverdine and pyocyanin, as well as inhibiting biofilm formation. mdpi.comresearchgate.net This demonstrates that spiramycin can disarm certain pathogens without necessarily inhibiting their growth, thereby allowing host immune defenses to manage the infection more effectively. oup.commdpi.com
| Pharmacodynamic Effect | Description | Observed in vivo Effects in Animal Models | Citation |
|---|---|---|---|
| Post-Antibiotic Effect (PAE) | Sustained suppression of bacterial growth after removal of the drug. | Contributes to in vivo efficacy even when drug levels fall below MIC. The effect is described as "substantial" and "potent". | nih.govoup.come-lactancia.orgtdl.org |
| Subinhibitory Concentrations (Sub-MICs) | Biologically significant effects occurring at drug concentrations below the MIC. | Reduces bacterial adherence to host cells. In a G. mellonella model with P. aeruginosa, sub-MICs reduced virulence factor production and decreased mortality. | oup.come-lactancia.orgtdl.orgmdpi.com |
Antimicrobial and Antiparasitic Spectrum in in Vitro and Pre Clinical Research Models
Activity Spectrum against Key Bacterial Pathogens
Spiramycin's mechanism of action involves binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis and thereby exerts a bacteriostatic effect. ontosight.ai At higher concentrations in tissues, it may become bactericidal. dhgpharma.com.vn
Spiramycin (B21755) embonate is notably effective against a variety of Gram-positive bacteria. ontosight.aimdpi.com In vitro studies have consistently shown its activity against clinically relevant pathogens.
Staphylococci : Spiramycin exhibits bacteriostatic activity against staphylococci. fao.org It is effective against methicillin-sensitive Staphylococcus aureus. mdpi.comnewdrugapprovals.org
Streptococci : The compound is active against both aerobic and anaerobic streptococci, including Streptococcus pyogenes (group A beta-hemolytic streptococci), S. viridans, and pneumococcus. mdpi.comfao.orgnewdrugapprovals.org
Corynebacteria : Spiramycin has demonstrated activity against Corynebacterium diphtheriae. dhgpharma.com.vnfao.orgnewdrugapprovals.org
Clostridia : The antibiotic is also active against clostridia. fao.org Clostridium perfringens is considered moderately susceptible. dhgpharma.com.vn
Table 1: In Vitro Activity of Spiramycin Against Gram-Positive Bacteria
| Bacterial Species | Activity Level | References |
|---|---|---|
| Staphylococcus aureus (methicillin-S) | Susceptible | mdpi.comnewdrugapprovals.org |
| Streptococcus pyogenes | Susceptible | dhgpharma.com.vnnewdrugapprovals.org |
| Streptococcus viridans | Susceptible | newdrugapprovals.org |
| Pneumococcus | Susceptible | mdpi.com |
| Corynebacterium diphtheriae | Susceptible | dhgpharma.com.vnfao.orgnewdrugapprovals.org |
| Clostridium perfringens | Moderately Susceptible | dhgpharma.com.vn |
The activity of spiramycin against Gram-negative bacteria is more limited compared to its effects on Gram-positive organisms. This is primarily due to the inability of macrolides to penetrate the outer membrane of most Gram-negative bacteria. nih.gov
Cocci : Spiramycin is active against Gram-negative cocci such as Neisseria gonorrhoeae and Branhamella catarrhalis. dhgpharma.com.vnnewdrugapprovals.org
Legionellae : The compound has shown efficacy against Legionella species, which are responsible for Legionnaires' disease. newdrugapprovals.orgnih.govnih.gov Studies in cell and animal models have confirmed its activity against Legionella spp. nih.gov
Spiramycin demonstrates significant activity against several atypical bacteria that lack a traditional cell wall or have unique physiological characteristics.
Mycoplasmas : It is effective against various Mycoplasma species, including Mycoplasma pneumoniae. dhgpharma.com.vnnewdrugapprovals.orgnih.gov
Rickettsia : Spiramycin shows activity against Rickettsia species. fao.orgnaphavet.com.vn
Chlamydiae : The antibiotic is active against Chlamydia species. newdrugapprovals.orgnih.gov
Spirochetes : Spiramycin has demonstrated activity against some types of spirochetes, such as Borrelia burgdorferi and Treponema pallidum. dhgpharma.com.vnnewdrugapprovals.org
Table 2: In Vitro Activity of Spiramycin Against Gram-Negative and Atypical Bacteria
| Bacterial Species | Type | Activity Level | References |
|---|---|---|---|
| Neisseria gonorrhoeae | Gram-Negative Cocci | Moderately Susceptible | dhgpharma.com.vnnewdrugapprovals.org |
| Legionella spp. | Gram-Negative | Susceptible | newdrugapprovals.orgnih.govnih.gov |
| Mycoplasma pneumoniae | Atypical | Susceptible | dhgpharma.com.vnnewdrugapprovals.orgnih.gov |
| Rickettsia spp. | Atypical | Susceptible | fao.orgnaphavet.com.vn |
| Chlamydia spp. | Atypical | Susceptible | newdrugapprovals.orgnih.gov |
| Borrelia burgdorferi | Atypical (Spirochete) | Susceptible | dhgpharma.com.vn |
Efficacy Evaluations in Specific Animal Infection Models
Pre-clinical research has validated the efficacy of spiramycin embonate in various animal models of infection.
Mycoplasma hyopneumoniae in swine : Spiramycin embonate is used for the prevention and treatment of Enzootic Pneumonia in swine, which is caused by Mycoplasma hyopneumoniae. fao.org Studies have demonstrated its in vitro and in vivo effectiveness against this pathogen in pigs. amanote.comamanote.comedpsciences.org Although antibiotic treatments can control the disease, persistence of M. hyopneumoniae can still occur under field conditions. nih.gov
Mycoplasma synoviae in chickens : Spiramycin is effective for treating mycoplasmosis in poultry, including infectious synovitis caused by Mycoplasma synoviae. naphavet.com.vnnih.gov Research has established the pharmacokinetic and pharmacodynamic parameters of spiramycin against M. synoviae in chickens, with a determined Minimum Inhibitory Concentration (MIC) of 0.0625 µg/mL for the 1853 strain. nih.gov
Activity against Protozoan Parasites
Spiramycin also exhibits notable activity against certain protozoan parasites.
Toxoplasma gondii : The compound is active against Toxoplasma gondii, the parasite responsible for toxoplasmosis. dhgpharma.com.vnfao.orgnewdrugapprovals.org In vitro and experimental animal models have shown that spiramycin has an inhibitory effect on the parasite. nih.gov While it can be useful in preventing congenital toxoplasmosis, it may not completely eradicate the parasite in severe cases. nih.gov Studies in murine models have shown that spiramycin treatment can reduce brain cyst burdens in both acute and chronic infections. researchgate.net
Cryptosporidium : Spiramycin has been investigated for the treatment of cryptosporidiosis, an intestinal illness caused by the protozoan Cryptosporidium. newdrugapprovals.orgnih.gov However, its efficacy has been met with mixed results. While some patients have shown symptomatic improvement, parasitological cures are not always achieved. cdc.gov There is limited data on its antiprotozoal activity against Cryptosporidium in animal models and tissue cultures. cdc.gov
Intrinsic Resistance Profiles of Microorganisms
Several microorganisms exhibit intrinsic resistance to spiramycin.
Escherichia coli and other Enterobacteria : Spiramycin is generally not active against Escherichia coli and other members of the Enterobacteriaceae family. dhgpharma.com.vnfao.orgnewdrugapprovals.org Resistance in Gram-negative bacteria is often due to the inability of the antibiotic to penetrate their outer cell membrane. nih.gov
Pseudomonas aeruginosa : This opportunistic pathogen is intrinsically resistant to spiramycin. mdpi.comfao.orgnewdrugapprovals.org
Moulds : Pathogenic moulds are also resistant to spiramycin. newdrugapprovals.org
Table 3: Microorganisms with Intrinsic Resistance to Spiramycin
| Microorganism | Type | References |
|---|---|---|
| Escherichia coli | Gram-Negative Bacterium (Enterobacteria) | dhgpharma.com.vnfao.orgnewdrugapprovals.org |
| Pseudomonas aeruginosa | Gram-Negative Bacterium | mdpi.comfao.orgnewdrugapprovals.org |
| Enterobacteria | Group of Gram-Negative Bacteria | dhgpharma.com.vnnewdrugapprovals.org |
| Pathogenic Moulds | Fungi | newdrugapprovals.org |
Mechanisms of Antimicrobial Resistance to Spiramycin
Molecular Basis of Bacterial Resistance
The primary mode of action for spiramycin (B21755) is the inhibition of bacterial protein synthesis through its interaction with the 50S ribosomal subunit. Consequently, the most prevalent mechanisms of resistance involve alterations to this ribosomal target, which prevent effective drug binding.
Mutations in the genes encoding components of the 50S ribosomal subunit are a key mechanism of acquired resistance to spiramycin. These genetic alterations can reduce the binding affinity of the antibiotic to its target, rendering it ineffective.
23S rRNA Mutations: The core of the spiramycin binding site lies within the domain V of the 23S ribosomal RNA (rRNA). Specific point mutations in the gene encoding this rRNA molecule (rrl) can confer high-level resistance. For instance, a single A2062C mutation (Escherichia coli numbering) in the 23S rRNA has been identified in Streptococcus constellatus, leading to high-level resistance to spiramycin while maintaining susceptibility to other macrolides. nih.gov Similarly, mutations at positions A2058 and A2059, such as A2058G and A2059G, have been shown to confer resistance to 16-membered macrolides like spiramycin in Streptococcus pneumoniae. asm.org Another mutation, C2611U in domain V of 23S rRNA, has been found in Streptococcus pyogenes, contributing to macrolide resistance. oup.comoup.com The presence of multiple copies of the rrl gene in some bacterial species, like the six copies in S. pyogenes, necessitates that all or most copies are mutated for a resistant phenotype to emerge. asm.org
Ribosomal Protein Mutations: In addition to rRNA, mutations in the genes for ribosomal proteins that are structurally close to the antibiotic binding site can also lead to resistance. The rplD gene, which encodes the L4 ribosomal protein, is a notable example. Alterations in the L4 protein, such as a KG insertion after position 69 in S. pyogenes, can result in high resistance to spiramycin. oup.comoup.com Mutations in L4 are thought to perturb the three-dimensional structure of the 23S rRNA, affecting the nascent peptide exit tunnel where spiramycin binds. oup.com While mutations in the rplV gene, encoding the L22 protein, are also known to confer macrolide resistance, their specific impact on spiramycin is less characterized compared to L4 mutations. scielo.br
Table 1: Documented Ribosomal Mutations Conferring Spiramycin Resistance
| Gene | Mutation | Organism | Conferred Resistance Profile |
| rrl (23S rRNA) | A2062C | Streptococcus constellatus | High-level spiramycin resistance; susceptible to other macrolides. nih.govresearchgate.net |
| rrl (23S rRNA) | A2058G | Streptococcus pneumoniae | Resistance to 14-, 15-, and 16-membered macrolides. asm.org |
| rrl (23S rRNA) | A2059G | Streptococcus pneumoniae | Resistance to 14-, 15-, and 16-membered macrolides. asm.org |
| rrl (23S rRNA) | C2611U | Streptococcus pyogenes | Cross-resistance between azithromycin (B1666446), clindamycin (B1669177), and streptogramin B. oup.comoup.com |
| rplD (L4 Protein) | KG insertion | Streptococcus pyogenes | High resistance to spiramycin. oup.comoup.com |
The most widespread mechanism of acquired resistance to macrolides is the enzymatic modification of the ribosomal target site. nih.gov This is primarily mediated by a family of enzymes known as Erythromycin (B1671065) Ribosome Methylases (Erm). These enzymes catalyze the post-transcriptional methylation of a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA. mcmaster.camdpi.com
This methylation reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to a cross-resistance phenotype known as MLSB. nih.govnih.gov The expression of erm genes can be either constitutive (cMLSB), resulting in constant high-level resistance, or inducible (iMLSB), where resistance is expressed only in the presence of an inducing agent, typically a 14- or 15-membered macrolide. scielo.br
Several classes of erm genes exist, such as erm(A), erm(B), and erm(C), which are commonly found in staphylococci and streptococci. mdpi.comoup.com The degree of methylation can also influence the resistance profile. Dimethylation of the adenine residue generally confers high-level resistance to all MLSB antibiotics, whereas monomethylation may result in high-level resistance to lincosamides but lower-level resistance to macrolides and streptogramins B. asm.orgasm.orgtandfonline.com For instance, the srmA gene in the spiramycin-producing organism Streptomyces ambofaciens encodes a monomethyltransferase, ErmO, which provides self-resistance. mcmaster.caasm.org Another methyltransferase, ermZ, has been identified as conferring resistance to spiramycin. mcmaster.ca
Contribution of Efflux Pump Systems to Resistance Phenotypes
Active efflux of antibiotics is another major mechanism by which bacteria can resist the effects of spiramycin. Efflux pumps are membrane-associated protein complexes that recognize and actively transport antimicrobial agents out of the bacterial cell, thereby reducing the intracellular drug concentration below its effective level. nih.govmicrobiologyresearch.org Several families of efflux pumps have been implicated in spiramycin resistance.
ATP-Binding Cassette (ABC) Transporters: This superfamily of transporters utilizes the energy from ATP hydrolysis to pump substrates across the cell membrane. oup.comcaister.com In many antibiotic-producing actinomycetes, ABC transporters are a key component of self-resistance mechanisms. oup.com For example, the SrmB transporter in Streptomyces ambofaciens and the TlrC transporter in the tylosin (B1662201) producer are ABC transporters that confer specific resistance to spiramycin and tylosin, respectively. oup.com Similarly, an ABC transporter from Streptomyces rochei has been shown to confer resistance to spiramycin, erythromycin, and other drugs. asm.org These transporters can sometimes confer resistance even without an associated membrane-spanning domain, suggesting a unique mechanism of action. oup.com
Major Facilitator Superfamily (MFS) Pumps: MFS transporters are another large family of efflux pumps that are involved in multidrug resistance. nih.govexplorationpub.com While some MFS pumps like those encoded by mef genes are known to primarily efflux 14- and 15-membered macrolides, their role in spiramycin resistance can be limited. europa.eu However, other MFS pumps have been identified that can transport spiramycin.
Resistance-Nodulation-Division (RND) Family: In Gram-negative bacteria, RND-type efflux pumps are major contributors to intrinsic and acquired multidrug resistance. researchgate.netmdpi.commdpi.com These tripartite systems span both the inner and outer membranes. The SmeYZ efflux system in Stenotrophomonas maltophilia has been shown to recognize spiramycin as a substrate. mdpi.comresearchgate.net
Characterization of Cross-Resistance Patterns within the Macrolide Antibiotic Class
Cross-resistance between spiramycin and other macrolides is complex and depends on the specific resistance mechanism.
Due to the MLSB phenotype, strains possessing functional erm genes typically exhibit cross-resistance to spiramycin, other macrolides (both 14- and 15-membered), lincosamides, and streptogramin B antibiotics. nih.govoup.com Strains with constitutive expression (cMLSB) are resistant to all these antibiotic classes, while those with inducible expression (iMLSB) may initially appear susceptible to 16-membered macrolides like spiramycin but become resistant upon exposure to an inducer like erythromycin. scielo.br
In contrast, resistance mediated by certain efflux pumps or specific ribosomal mutations can lead to dissociated resistance profiles. A notable example is the M phenotype, often mediated by mef genes, which confers resistance to 14- and 15-membered macrolides but maintains susceptibility to 16-membered macrolides like spiramycin, as well as to lincosamides and streptogramins. oup.comeuropa.eu This is a clinically significant pattern, as erythromycin-resistant strains may still be treatable with spiramycin. nih.gov Studies on Streptococcus pyogenes have shown that isolates with the M phenotype are susceptible to spiramycin, whereas those with the MLSB phenotype are often resistant. asm.orgunirioja.es Similarly, in Staphylococcus epidermidis, strains with the MSB phenotype (resistance to macrolides and streptogramin B) were found to be sensitive to spiramycin, while those with the cMLSB phenotype were resistant. scielo.brbioline.org.br
Furthermore, specific ribosomal mutations can result in unique resistance spectra. A C2611U mutation in S. pyogenes conferred resistance to azithromycin but the strain remained susceptible to erythromycin and spiramycin. oup.com Conversely, a different mutation in the same species led to high resistance to spiramycin while the strain was borderline susceptible to erythromycin. oup.com
Development of Strategies to Circumvent Acquired Spiramycin Resistance
Overcoming the challenge of spiramycin resistance requires innovative approaches, from modifying the antibiotic itself to finding ways to neutralize the bacterial defense mechanisms.
Development of Novel Derivatives: One promising strategy is the rational design and synthesis of new spiramycin derivatives that can evade existing resistance mechanisms. pnas.org By modifying parts of the spiramycin molecule, such as the 4''-OH group of the mycaminose (B1220238) sugar, researchers have created novel acylated derivatives. researchgate.net Some of these new compounds have demonstrated enhanced antibacterial activity against resistant strains, including methicillin-resistant S. aureus (MRSA). For example, a recently synthesized derivative, compound 16, showed antibacterial efficacy comparable to the first-line antimicrobial linezolid. researchgate.net Such analogue-based drug discovery aims to create molecules that either bind more tightly to the mutated ribosome or are not recognized by efflux pumps. frontiersin.org
Efflux Pump Inhibitors (EPIs): Since active efflux is a significant resistance mechanism, another approach is to co-administer spiramycin with an efflux pump inhibitor. EPIs are compounds that block the action of these pumps, thereby restoring the intracellular concentration of the antibiotic to effective levels. researchgate.netgoogle.com While the development of clinically approved EPIs has been challenging, it remains an active area of research.
Anti-Virulence Therapy: A more unconventional strategy involves repositioning spiramycin not as a direct bactericidal or bacteriostatic agent, but as an anti-virulence drug. nih.gov Research has shown that even at sub-inhibitory concentrations, spiramycin can significantly reduce the production of key virulence factors in bacteria like Pseudomonas aeruginosa, a pathogen intrinsically resistant to spiramycin. nih.gov This approach does not aim to kill the bacteria but to disarm them, potentially reducing the selective pressure that drives the evolution of resistance. nih.gov
Combination Therapies: Combining spiramycin with other antimicrobial agents or resistance-breaking compounds is another viable strategy. For instance, the combination of the mph(B) and rdmC-like genes in Streptococcus uberis resulted in a synergistic increase in resistance to spiramycin, highlighting the complex interplay of resistance mechanisms. asm.org Understanding these interactions can inform the development of combination therapies that counteract multiple resistance pathways simultaneously.
Advanced Analytical Methodologies for Spiramycin and Its Metabolites
Chromatographic Techniques for Quantitative Analysis
Chromatography, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), stands as a cornerstone for the separation and quantification of spiramycin (B21755) and its related compounds.
The development of HPLC methods is critical for determining the concentration of spiramycin and its metabolites, such as neospiramycin, in complex biological samples like plasma, milk, and tissues. fao.orgcore.ac.ukindiaenvironmentportal.org.in These methods often involve a reversed-phase stationary phase and require careful optimization of mobile phase composition, temperature, and detection parameters to achieve adequate separation and sensitivity. core.ac.ukresearchgate.net
The optimization of HPLC parameters is crucial for achieving reliable and reproducible results. Ultraviolet (UV) detection is commonly employed, with the absorption maximum for spiramycin being at approximately 231-232 nm. fao.orgresearchgate.netdamascusuniversity.edu.syinnovareacademics.in The separation is typically performed on reversed-phase columns, such as C8 or C18, using various mobile phase compositions. researchgate.netinnovareacademics.in
Several factors are manipulated to optimize separation, including mobile phase pH, the type and concentration of organic modifiers (like acetonitrile), buffer concentration, and column temperature. core.ac.ukdamascusuniversity.edu.syoup.com For instance, elevating the column temperature to 60°C or 70°C has been shown to improve separation selectivity for spiramycin and its related compounds. fao.orgcore.ac.ukresearchgate.net A new RP-HPLC method was developed using a mobile phase of methanol, acetonitrile (B52724), and aqueous phosphate (B84403) buffer (pH 2.64) for the simultaneous determination of spiramycin and metronidazole (B1676534), with detection at 232 nm. damascusuniversity.edu.sy Another method utilized a C8 column with a mobile phase of 0.1 M dipotassium (B57713) hydrogen orthophosphate buffer (pH 6.0) and acetonitrile (50:50, % v/v) at a flow rate of 0.5 ml/min, also with UV detection at 232 nm. innovareacademics.in The selection of a 210 nm wavelength has also been reported as satisfactory for HPLC-UV experiments, as UV detection is often most sensitive at wavelengths below 220 nm. utsa.edu
Below is a table summarizing various optimized HPLC conditions for spiramycin analysis.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Stationary Phase | ODB RP-C18 (250 x 4.6 mm, 5 µm) researchgate.net | XTerra RP18 researchgate.net | C8 (250 x 4.6 mm, 5 µm) innovareacademics.in | CAPCELL PAK C18 (250 mm x 4.6 mm, 5µm) damascusuniversity.edu.sy |
| Mobile Phase | Isocratic: Methanol:Water (80:20 v/v) researchgate.net | Isocratic: Acetonitrile-0.2M K2HPO4 (pH 6.5)-Water (39.5:5:55.5 v/v) researchgate.net | Isocratic: 0.1 M K2HPO4 (pH 6.0) & Acetonitrile (50:50 v/v) innovareacademics.in | Gradient: Methanol–Acetonitrile–Phosphate Buffer (pH 2.64; 0.05 M) (45:11:44 v/v) damascusuniversity.edu.sy |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min researchgate.net | 0.5 mL/min innovareacademics.in | 0.9 mL/min damascusuniversity.edu.sy |
| Column Temperature | 25°C researchgate.net | 70°C researchgate.net | Ambient innovareacademics.in | Ambient damascusuniversity.edu.sy |
| UV Detection | 231 nm researchgate.net | 232 nm researchgate.net | 232 nm innovareacademics.in | 232 nm damascusuniversity.edu.sy |
To improve the accuracy and precision of quantitative HPLC assays, an internal standard (IS) is frequently incorporated into the analytical method. fao.orgresearchgate.net The IS helps to correct for variations in sample preparation, extraction recovery, and injection volume. For spiramycin analysis, several compounds have been successfully used as internal standards.
Roxithromycin has been employed as an internal standard in a simple and fast sample preparation method for determining spiramycin in urine. researchgate.net In other studies, spiramycin II has been used as the IS for the quantification of spiramycin I in human plasma. indiaenvironmentportal.org.in For the analysis of spiramycin and its active metabolite, neospiramycin, in milk, a deuterated form, spiramycin-d3, has been utilized as the internal standard. nih.gov Another compound, RP 22711, has also been reported as an internal standard in a method designed to detect transformed spiramycin in tissues. fao.org The use of an IS is a key component of validated methods, ensuring reliability by accounting for potential analytical variability. researchgate.netnih.gov
| Internal Standard | Analyte(s) | Matrix | Reference |
| Roxithromycin | Spiramycin | Urine | researchgate.net |
| Spiramycin-d3 | Spiramycin, Neospiramycin | Cow, goat, and ewe milk | nih.gov |
| RP 22711 | Spiramycin | Pig liver tissue | fao.org |
| Spiramycin II | Spiramycin I | Human plasma | indiaenvironmentportal.org.in |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for drug residue analysis and metabolite profiling. researchgate.netmdpi.com Its high specificity and sensitivity make it ideal for the simultaneous quantification of spiramycin and its metabolites, even at low concentrations. nih.govresearchgate.net
A validated LC-MS/MS method has been developed for the simultaneous quantification of spiramycin and its active metabolite, neospiramycin, in the milk of cows, goats, and ewes. nih.gov This method utilized spiramycin-d3 as an internal standard and was able to quantify the analytes over a wide concentration range, with a limit of quantification of 40 µg/kg. nih.gov The high specificity of the multiple reaction monitoring (MRM) mode in LC-MS/MS is particularly advantageous for analyzing complex matrices. researchgate.netindiaenvironmentportal.org.in The technique allows for the structural characterization of metabolites by analyzing their fragmentation patterns. mdpi.commdpi.com For comprehensive metabolite profiling, predictive MRM-information dependent acquisition-enhanced product ion (pMRM-IDA-EPI) mode can be used, which offers higher sensitivity for screening and identifying metabolites in a single analysis. mdpi.com
High-Performance Liquid Chromatography (HPLC) Method Development for Parent Compound and Metabolites in Biological Matrices
Electrophoretic Separation Techniques
Capillary electrophoresis (CE) offers an alternative approach for the analysis of spiramycin and related substances, providing high separation efficiency and short analysis times.
Capillary electrophoresis has been successfully applied to the analysis and separation of spiramycin I from its related substances. nih.gov A validated CE method demonstrated good selectivity in separating these compounds within 15 minutes. nih.gov The separation was achieved in a fused-silica capillary using a phosphate buffer (80 mM, pH 7.5) that contained 12 mM cetyltrimethylammonium bromide (CTAB) and 20 mM sodium cholate (B1235396). nih.gov The analysis was performed at 25°C with an applied voltage of 12 kV. nih.gov This method proved to be linear and precise, with detection and quantitation limits of 7 pg and 22 pg, respectively. nih.gov
Another study utilized CE to separate five macrolide antibiotics, including spiramycin. nih.gov Two different buffer systems containing acetonitrile were developed to aid in analyte solubilization. One system used 30 mM sodium cholate and 20% acetonitrile in 80 mM sodium phosphate (pH 6), which allowed for the baseline resolution of all five antibiotics. nih.govcapes.gov.br These studies demonstrate that CE is a viable and efficient technique for the quality control analysis of spiramycin. nih.govnih.gov
Microbiological Assay Methods for Bioactivity Determination
Microbiological assays are fundamental in determining the bioactivity of spiramycin. These methods measure the antibiotic's potency by observing its inhibitory effect on susceptible microorganisms. The magnitude of this inhibition is directly related to the concentration of the active antibiotic present in the sample.
Agar (B569324) Diffusion Bioassays (e.g., utilizing Sarcina lutea/Micrococcus luteus ATCC 9341 as test organism)
The agar diffusion bioassay is a standard and widely utilized microbiological technique for the quantification of spiramycin. fao.orgfao.org This method involves applying samples and spiramycin standards onto an agar medium that has been uniformly inoculated with a specific test organism, most commonly Micrococcus luteus ATCC 9341 (historically known as Sarcina lutea). fao.orgfao.orgfao.org This particular bacterium is selected due to its high sensitivity to macrolide antibiotics like spiramycin. fao.org
The procedure typically involves placing paper discs or cylinders containing the test solutions onto the surface of the seeded agar plates. fao.org As the antibiotic diffuses from the application point into the agar, it establishes a concentration gradient. Following an incubation period, distinct, clear zones where bacterial growth has been inhibited become visible around the application points. fao.org The diameter of these inhibition zones is proportional to the logarithm of the antibiotic concentration. By measuring the zone diameters produced by known concentrations of a spiramycin standard, a calibration curve can be constructed. The concentration of spiramycin in an unknown sample is then determined by interpolating its inhibition zone diameter against this standard curve. fao.org
To ensure accurate and reproducible results, various parameters of the assay must be meticulously controlled, including the composition and pH of the agar medium, the concentration of the bacterial inoculum, and the incubation conditions. fao.org Often, tissue or other complex samples require an extraction and purification process before the assay to remove interfering substances. fao.orgfao.org
Comparative Validation of Microbiological Assays with Advanced Chemical Analytical Methods
While microbiological assays quantify the bioactivity of an antibiotic, advanced chemical methods such as high-performance liquid chromatography (HPLC) provide precise quantification of the parent drug and its specific metabolites. fao.org It is crucial to perform comparative validation studies to establish the correlation between the biological activity measured by bioassays and the chemical concentrations determined by methods like HPLC. fao.org
Therefore, the use of both microbiological and chemical methods provides a more complete picture. The bioassay reflects the total functional antimicrobial effect, while HPLC offers specificity for the parent compound and its known metabolites. fao.org The European Pharmacopoeia has recognized a validated microbiological gel diffusion assay as appropriate for routine monitoring. fao.org
Rigorous Validation of Analytical Methodologies
Rigorous validation is a mandatory requirement for any analytical method used for spiramycin quantification to ensure its reliability, consistency, and fitness for purpose. This process involves the systematic evaluation of key performance characteristics.
Assessment of Linearity, Precision, Accuracy, Recovery, and Limits of Detection/Quantitation
The validation of an analytical method for spiramycin, whether microbiological or chemical, involves assessing several key parameters to demonstrate its performance. fao.orgresearchgate.net
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of spiramycin over a specified range. In microbiological assays, this is typically shown by a linear relationship between the logarithm of the concentration and the inhibition zone diameter, often yielding a high correlation coefficient (r² > 0.99). fao.orgresearchgate.net For HPLC, linearity is established by plotting peak area against concentration. damascusuniversity.edu.sy
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed to understand the method's variability. researchgate.net
Accuracy: Accuracy reflects the closeness of the results obtained by the method to the true value. It is commonly evaluated through recovery studies, where a known quantity of spiramycin is added to a blank sample matrix (spiking), and the method's ability to measure it accurately is determined. researchgate.net
Recovery: Recovery is a component of accuracy that specifically measures the efficiency of the sample extraction process. It compares the response of an extracted sample to that of a non-extracted standard of the same concentration. fao.orgfao.org For example, recoveries for spiramycin from tissues have been reported to be greater than 80% for liver, kidney, and muscle. fao.org
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of spiramycin that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. fao.orgdamascusuniversity.edu.sy For a microbiological assay, the LOQ for spiramycin in muscle has been reported as 100 µg/kg, while for liver and kidney, it was 300 µg/kg. fao.org An HPLC method might have an LOQ of 0.1 IU/g in muscle and kidney. fao.org
The following tables provide illustrative examples of validation parameters for both microbiological and HPLC methods used for spiramycin analysis.
Table 1: Illustrative Validation Parameters for a Microbiological Assay of Spiramycin
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Test Organism | Micrococcus luteus ATCC 9341 | fao.org |
| Linearity Range | 0.1 - 0.5 µg/mL | researchgate.net |
| Correlation Coefficient (r²) | > 0.99 | researchgate.net |
| Repeatability (RSD%) | < 2% | fao.org |
| Accuracy (Recovery %) | > 80% | fao.org |
| Limit of Quantitation (LOQ) | 100 - 300 µg/kg (tissue) | fao.org |
| Limit of Detection (LOD) | 2 mg/kg (feed) | nih.gov |
Table 2: Illustrative Validation Parameters for an HPLC Method for Spiramycin
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity Range | 5 - 40 µg/mL | damascusuniversity.edu.sy |
| Correlation Coefficient (r²) | > 0.999 | damascusuniversity.edu.sy |
| Repeatability (RSD%) | < 2.18% | researchgate.net |
| Accuracy (Recovery %) | 90.12 - 101.13% | researchgate.net |
| Limit of Quantitation (LOQ) | 1.629 µg/mL | damascusuniversity.edu.sy |
| Limit of Detection (LOD) | 0.488 µg/mL | damascusuniversity.edu.sy |
Structural Derivatization and Analog Research of Spiramycin
Characterization of Naturally Occurring Spiramycin (B21755) Derivatives (I, II, and III)
Spiramycin, produced by Streptomyces ambofaciens, is a mixture of three primary components: spiramycin I, II, and III. fao.orgnih.gov These compounds share a 16-membered macrolide ring but differ in the substituent at the C-3 position of the lactone ring. nih.gov Spiramycin I is the parent compound, while spiramycin II and III are its acetyl and propionyl esters, respectively. fao.org The relative proportions of these derivatives can vary, though spiramycin I is typically the major component. nih.govresearchgate.net
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | C-3 Substituent |
| Spiramycin I | C43H74N2O14 | 843.07 | -H |
| Spiramycin II | C45H76N2O15 | 885.11 | -COCH3 |
| Spiramycin III | C46H78N2O15 | 899.14 | -COC2H5 |
Table 1: Characteristics of Naturally Occurring Spiramycin Derivatives. fao.org
Research on Metabolite-Based Derivatization (e.g., L-cysteine adducts, neospiramycin)
Metabolic processes can alter the structure of spiramycin, leading to the formation of new derivatives. One significant metabolic pathway involves the reaction of spiramycin with L-cysteine, a common amino acid, to form a thiazolidine (B150603) ring. This transformation, which occurs with the aldehyde function of the antibiotic, results in the formation of cysteyl spiramycin. researchgate.net
Another important metabolite is neospiramycin, which is formed through the acidic treatment of spiramycin I. researchgate.net Neospiramycin shares a similar antibiotic activity with its parent compound. researchgate.net Research has focused on developing analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS), to effectively separate and quantify spiramycin and neospiramycin in various biological samples. fao.orgnih.gov The synthesis of siderophore conjugates of spiramycin and neospiramycin has also been explored to enhance their penetration of the outer membrane of gram-negative bacteria. researchgate.net
Synthesis and Evaluation of Designed Analogs with Modified Biological Properties (e.g., acetylspiramycin, spicamycin derivatives for non-antibiotic applications)
The targeted synthesis of spiramycin analogs has been a key strategy for modifying its biological properties. Acetylspiramycin, also known as spiramycin II, is a notable example that has been extensively studied. medchemexpress.compatsnap.com It is an acetylated derivative of spiramycin and is recognized for its antibacterial and antiparasitic activities. medchemexpress.comglpbio.com Research has shown that acetylspiramycin can inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit. patsnap.com Further fractionation of acetylspiramycin has revealed components with varying degrees of hydrophobicity and biological activity, including antibacterial potency and toxicity. nih.gov
Beyond antimicrobial applications, derivatives of related compounds like spicamycin have been investigated for other therapeutic uses. Spicamycin, a nucleoside antibiotic, and its semi-synthetic analogues have demonstrated potent antitumor activity. nih.gov Structure-activity relationship studies on these spicamycin analogues have shown that the length of the fatty acid moiety significantly influences their cytotoxic activities. nih.gov More recently, novel spiramycin derivatives have been synthesized with the aim of exploring their anticancer potential. nih.gov These studies have shown that selective acylation of spiramycin can lead to compounds with significant anti-proliferative activity against various cancer cell lines. nih.gov Additionally, spiramycin itself has been investigated for its anti-virulence and anti-inflammatory properties, suggesting potential applications beyond its direct antibiotic effects. mdpi.com
Structure-Activity Relationship (SAR) Studies in Spiramycin Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. researchgate.net For spiramycin and its analogs, SAR studies have provided insights into the features necessary for optimal therapeutic effects. nih.gov For instance, the synthesis and evaluation of sixty-six derivatives of spiramycin I and neospiramycin I revealed that modifications at the 3, 3'', and 4'' positions significantly impact their antibacterial and therapeutic efficacy. nih.gov Specifically, 3,3'',4''-tri-O-propionyl- and 3,4''-di-O-acetyl-3''-O-butyrylspiramycin I demonstrated superior therapeutic effects compared to acetylspiramycin. nih.gov
Comparative Research Paradigms Involving Spiramycin Embonate
Cross-Class Comparisons with Other Macrolide Antibiotics in Mechanistic and Efficacy Studies
Spiramycin (B21755), a 16-membered macrolide antibiotic, shares a fundamental mechanism of action with other macrolides, which involves the inhibition of bacterial protein synthesis. patsnap.comnih.govontosight.ai This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain. patsnap.comnih.gov While all macrolides target this ribosomal subunit, the specific binding interactions and subsequent effects can differ, leading to variations in their antibacterial spectrum and efficacy.
A key distinction of spiramycin and other 16-membered macrolides is their activity against certain bacteria that have developed resistance to 14- and 15-membered macrolides like erythromycin (B1671065), clarithromycin (B1669154), and azithromycin (B1666446). e-lactancia.org This is often due to mechanisms of resistance, such as inducible methylation of the ribosomal RNA, which can confer resistance to some macrolides but not others. nih.gov Strains with inducible resistance to erythromycin may remain susceptible to spiramycin. e-lactancia.org
In terms of efficacy, comparative studies have shown spiramycin to be a viable alternative to other antibiotics in various clinical scenarios. For instance, in the treatment of lower respiratory tract infections, spiramycin demonstrated comparable efficacy to clarithromycin, a newer generation macrolide. nih.gov A study involving patients with bronchitis or pneumonia found that the clinical success rate for spiramycin was 96.15%, while for clarithromycin it was 96.43%. nih.gov Another study comparing spiramycin to erythromycin for lower respiratory tract infections showed a higher cure rate for spiramycin (76.3%) compared to erythromycin (63.4%). e-lactancia.org
Chemoinformatic studies have further highlighted the differences between spiramycin and other macrolides. These analyses suggest significant variations in the chemogenomic, chemomicrobiomic, and pharmacoinformatic profiles of spiramycin when compared to josamycin, azithromycin, and clarithromycin. pharmacoeconomics.ru This suggests potentially lower cross-resistance at a population level. pharmacoeconomics.ru
Table 1: Comparative Efficacy of Spiramycin and Other Antibiotics
| Condition | Spiramycin Outcome | Comparator Drug | Comparator Outcome | Reference |
| Lower Respiratory Tract Infections | 96.15% successful outcome | Clarithromycin | 96.43% successful outcome | nih.gov |
| Lower Respiratory Tract Infections | 76.3% cured | Erythromycin | 63.4% cured | e-lactancia.org |
| Acute Community-Acquired Upper Respiratory Tract Infections | 89% success | Amoxycillin | 83.3% success | e-lactancia.org |
Investigation of Pharmacokinetic and Pharmacodynamic Interactions with Co-administered Compounds
The potential for drug-drug interactions is an important consideration in antibiotic therapy. Macrolide antibiotics are known to interact with the cytochrome P450 (CYP450) enzyme system, particularly CYP3A4, which is responsible for the metabolism of many drugs. wikipedia.org Inhibition of this enzyme can lead to increased concentrations of co-administered drugs, potentially causing adverse effects. wikipedia.org
Erythromycin and clarithromycin, both 14-membered macrolides, are potent inhibitors of CYP3A4. wikipedia.org In contrast, spiramycin, a 16-membered macrolide, is reported to have a lack of drug interactions. pharmacompass.com This is a significant advantage, as it reduces the risk of altered pharmacokinetics of other medications when administered concurrently.
Studies have investigated the co-administration of spiramycin embonate with other compounds, particularly in veterinary medicine. For example, when spiramycin was administered with oxytetracycline (B609801) or sulfadimidine in pigs, there was no significant change in the elimination kinetics of spiramycin compared to when it was given alone. fao.org Furthermore, these co-administered drugs did not interfere with the microbiological assay of spiramycin in tissues. fao.org
However, some potential interactions have been noted. For instance, the therapeutic efficacy of certain vaccines, like the BCG vaccine, may be decreased when used in combination with spiramycin. drugbank.com Conversely, co-administration with bromhexine (B1221334) may increase the excretion rate of spiramycin, potentially leading to lower serum levels and reduced efficacy. drugbank.com It has also been suggested that spiramycin can increase the serum concentration of digoxin (B3395198). drugbank.com
Table 2: Reported Interactions of Spiramycin with Co-administered Compounds
| Co-administered Compound | Nature of Interaction | Reference |
| Oxytetracycline | No significant effect on spiramycin elimination kinetics. | fao.org |
| Sulfadimidine | No significant effect on spiramycin elimination kinetics. | fao.org |
| BCG Vaccine | Therapeutic efficacy of the vaccine may be decreased. | drugbank.com |
| Bromhexine | May increase the excretion rate of spiramycin. | drugbank.com |
| Digoxin | Serum concentration of digoxin may be increased. | drugbank.com |
Methodological Comparisons and Inter-laboratory Validation of Analytical Techniques
Accurate and reliable analytical methods are crucial for determining the concentration of spiramycin in various matrices, such as animal tissues and feedstuffs. Both microbiological and chromatographic methods have been developed and validated for this purpose.
Microbiological assays, often using Micrococcus luteus as the test organism, are frequently employed to determine the total antimicrobial activity of spiramycin and its active metabolites. fao.orgfao.org These methods are based on the principle of agar (B569324) gel diffusion, where the size of the inhibition zone is proportional to the concentration of the antibiotic. fao.org Validation of these methods has demonstrated acceptable linearity, parallelism, and repeatability. fao.org
High-performance liquid chromatography (HPLC) offers a more specific method for quantifying spiramycin and its main components (spiramycin I, II, and III) and metabolites like neospiramycin. fao.orgfao.org HPLC methods typically involve solvent extraction, solid-phase extraction for clean-up, and UV detection. fao.orgfao.org These methods have been validated for linearity, recovery, and sensitivity. fao.org For example, an HPLC method for pig tissues reported a limit of quantification of 0.1 µg/g. fao.org
Inter-laboratory validation studies have been conducted to assess the performance and reproducibility of these analytical methods across different laboratories. One such study evaluated a thin-layer chromatography (TLC) method coupled with bioautography for screening spiramycin, tylosin (B1662201), and virginiamycin in animal feed. scispace.comnih.goveuropa.eu The study, involving seven laboratories, found that for spiramycin, the detection limit was 2 mg/kg. nih.goveuropa.eu
Comparisons between microbiological and HPLC methods have shown that microbiological assays may yield higher concentrations, likely due to the combined activity of the parent drug and its active metabolites. fao.org The ratio of microbiologically active residues to HPLC-measured spiramycin can provide insights into the extent of metabolism. fao.org
Table 3: Comparison of Analytical Methods for Spiramycin Embonate
| Method | Principle | Advantages | Limitations | Reference |
| Microbiological Assay (e.g., Agar Diffusion) | Measures the zone of inhibition of a susceptible microorganism. | Measures total antimicrobial activity, including active metabolites. | Less specific than chromatographic methods. | fao.orgfao.org |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies individual components based on their physicochemical properties. | Highly specific and sensitive for the parent drug and known metabolites. | May not account for all microbiologically active metabolites. | fao.orgfao.org |
| Thin-Layer Chromatography (TLC) with Bioautography | Separates compounds on a plate, followed by microbiological detection. | Useful for screening purposes. | Generally provides qualitative or semi-quantitative results. | scispace.comnih.gov |
Novel Biological Activities of Spiramycin Beyond Antimicrobial Action
Anti-Adipogenic Effects and Metabolic Regulation in Pre-clinical Models
Spiramycin (B21755) has demonstrated significant anti-obesity effects in both in vitro and in vivo pre-clinical studies. amerigoscientific.com The mechanism behind these effects involves the inhibition of adipogenesis—the process by which fat cells, or adipocytes, are formed—and the regulation of key metabolic pathways. nih.govnih.gov
In laboratory settings, spiramycin has been shown to effectively inhibit the differentiation of preadipocytes into mature, lipid-storing adipocytes. amerigoscientific.com Studies using the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, revealed that spiramycin treatment leads to a dose-dependent reduction in the formation of lipid droplets. nih.govfigshare.com
Quantitative analysis confirmed that spiramycin significantly curtails the accumulation of intracellular lipids. researchgate.net At a concentration of 20 µM, spiramycin was found to reduce lipid accumulation to approximately 60% of that seen in untreated control cells. researchgate.net This was further supported by a significant, dose-dependent decrease in intracellular triglyceride levels. nih.govresearchgate.net These findings demonstrate that spiramycin directly interferes with the process of adipogenesis in preadipocyte cells, thereby reducing their capacity to store fat. researchgate.net
Table 1: Effect of Spiramycin on Lipid and Triglyceride Accumulation in 3T3-L1 Cells
| Spiramycin Concentration | Effect on Lipid Droplet Formation | Reduction in Intracellular Triglycerides |
|---|---|---|
| 2.5–20 μM | Dose-dependent reduction | Significant, dose-dependent decrease |
Data sourced from studies on 3T3-L1 preadipocytes. nih.govresearchgate.net
The inhibitory effect of spiramycin on adipogenesis is rooted in its ability to modulate the expression of critical adipogenic transcription factors. plos.org Adipocyte differentiation is governed by a complex cascade of gene activations, with master regulators such as Peroxisome Proliferator-Activated Receptor γ (PPARγ), CCAAT/enhancer-binding protein α (C/EBPα), and Sterol Regulatory Element-Binding Protein 1c (SREBP1c) playing pivotal roles. nih.govmdpi.com
Research has shown that spiramycin treatment considerably reduces the transcriptional and protein expression levels of PPARγ, C/EBPα, and SREBP1c in 3T3-L1 cells. nih.govresearchgate.net Consequently, the expression of their downstream target genes, which are essential for lipid metabolism and adipocyte function—including Fatty Acid Synthase (FAS), Adipocyte Protein 2 (aP2), and Glucose Transporter Type 4 (GLUT4)—is also significantly diminished. nih.govplos.org This suppression of key adipogenic genes confirms that spiramycin's anti-adipogenic action occurs at the molecular level, effectively shutting down the genetic program for fat cell development. researchgate.net
Table 2: Spiramycin's Impact on Adipogenic Gene and Protein Expression in 3T3-L1 Cells
| Gene/Protein | Role in Adipogenesis | Effect of Spiramycin Treatment |
|---|---|---|
| PPARγ | Master regulator of adipogenesis | Reduced expression nih.govresearchgate.net |
| C/EBPα | Key transcription factor, works with PPARγ | Reduced expression nih.govresearchgate.net |
| SREBP1c | Regulates lipid and cholesterol synthesis | Reduced expression nih.govresearchgate.net |
| FAS | Enzyme for fatty acid synthesis | Reduced expression nih.gov |
| aP2 (FABP4) | Fatty acid binding protein | Reduced expression nih.gov |
| GLUT4 | Glucose transporter | Reduced expression nih.gov |
AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism. plos.org When activated, AMPK inhibits energy-consuming processes like lipid synthesis and promotes energy-producing processes. researchgate.net Spiramycin has been found to increase the phosphorylation and activation of AMPK in 3T3-L1 cells during the early stages of adipogenesis. nih.govnih.gov
The anti-adipogenic effects of spiramycin observed in cell cultures have been successfully translated to in vivo rodent models of obesity. amerigoscientific.com In studies involving C57BL/6 mice fed a high-fat diet (HFD), oral administration of spiramycin led to a significant attenuation of obesity-related phenotypes. nih.govresearchgate.net
Mice treated with spiramycin exhibited a substantial decrease in body weight gain compared to the untreated HFD group, without a corresponding decrease in food intake. nih.govresearchgate.net Furthermore, spiramycin treatment resulted in reduced adipose tissue mass, particularly in subcutaneous fat, and smaller adipocyte size. nih.govresearchgate.net It also lowered serum leptin levels, suggesting an improvement in leptin resistance, a common feature of obesity. nih.govplos.org Additionally, spiramycin ameliorated hepatic steatosis (fatty liver) by reducing lipid accumulation in the liver and lowered serum levels of glutamic pyruvic transaminase (GPT) and glutamic oxaloacetic transaminase (GOT), indicating an attenuation of HFD-induced liver injury. nih.govnih.gov
Table 3: Summary of Spiramycin's Effects on High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Observation in HFD-Fed Mice | Effect of Spiramycin Administration |
|---|---|---|
| Body Weight | Significant increase | Significantly reduced weight gain researchgate.net |
| Adipose Tissue Mass | Increased subcutaneous and other fat depots | Significant reduction in fat mass researchgate.net |
| Adipocyte Size | Enlarged | Considerably reduced size researchgate.net |
| Serum Leptin | Elevated (Leptin resistance) | Significantly reduced levels nih.gov |
| Hepatic Lipid Accumulation | Increased (Steatosis) | Reduced lipid accumulation nih.gov |
| Liver Enzymes (GOT/GPT) | Elevated | Decreased levels, indicating reduced liver injury nih.gov |
Findings are from studies on C57BL/6 mice. nih.govnih.govresearchgate.net
Exploration of Other Non-Antimicrobial Biological Applications (e.g., neuropathic pain relief with spicamycin derivatives)
Beyond metabolic regulation, derivatives of the structurally related compound spicamycin have been investigated for novel therapeutic uses, particularly in pain management. ons.org KRN5500, a derivative of spicamycin, has shown potential as a non-opioid analgesic for treating neuropathic pain, a type of chronic pain caused by nerve damage that is often resistant to standard treatments. ons.orggoogle.com
In animal models of neuropathic pain, KRN5500 significantly attenuated mechanical allodynia (pain caused by a normally non-painful stimulus) without affecting the pain threshold in uninjured subjects. nih.gov A proof-of-concept clinical trial in patients with advanced cancer suffering from neuropathic pain found that KRN5500 produced a statistically significant reduction in pain intensity compared to a placebo. nih.gov Another water-soluble spicamycin derivative, SAN-Gly, has also been shown in pre-clinical models to inhibit synaptic transmission in the dorsal horn of the spinal cord, an area critical for pain signaling. google.com These findings suggest that spicamycin derivatives represent a promising new class of compounds for the treatment of challenging neuropathic pain states. google.comnih.gov
Future Research Directions and Translational Perspectives for Spiramycin Embonate
Comprehensive Elucidation of Remaining Uncharacterized Molecular Mechanisms and Metabolites
While the primary mechanism of spiramycin's antibacterial action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit, a complete picture of its molecular interactions and metabolic fate remains to be fully elucidated. patsnap.com Spiramycin (B21755) is known to be metabolized in the liver into active metabolites, with neospiramycin being a primary example. pharmacompass.cominchem.org However, the full spectrum of its metabolites and their specific activities are not entirely characterized.
Further investigation is also needed to clarify the finer points of its interaction with the bacterial ribosome and to identify any secondary mechanisms that may contribute to its antimicrobial effect. A comprehensive understanding of these aspects will be instrumental in predicting potential drug interactions and in the rational design of new, more potent derivatives.
Advanced Biosynthetic Engineering Strategies for Enhanced Production and Novel Analog Discovery
The production of spiramycin by Streptomyces ambofaciens is a complex process influenced by various genetic and environmental factors. nih.gov Advanced biosynthetic engineering offers promising avenues for both increasing the yield of spiramycin and generating novel analogs with improved properties.
Several regulatory genes, such as srm22 and srm40, have been identified as key players in the spiramycin biosynthetic pathway. nih.gov Overexpression of these genes has been shown to significantly increase spiramycin production. nih.gov Future research could focus on further manipulating these and other regulatory elements using advanced genetic tools like CRISPR-Cas9 to optimize production strains.
Metabolic flux analysis has revealed critical points in the spiramycin biosynthesis pathway, such as the formation of the 14-member ring and the conversion of intermediate compounds. researchgate.net Strategies like precursor feeding, where short-chain fatty acids like acetate, propionate, and butyrate (B1204436) are added to the fermentation medium, have been shown to stimulate production. researchgate.netresearchgate.net The development of biphasic growth media has also demonstrated the potential to increase the global yield of spiramycin. researchgate.netcdnsciencepub.com Additionally, the use of cyclodextrins, particularly methyl-β-cyclodextrin, has been found to enhance spiramycin production, possibly by affecting antibiotic stability and efflux. acs.org
Furthermore, the generation of novel spiramycin analogs through synthetic and semi-synthetic approaches is an active area of research. researchgate.netresearchgate.net By modifying the spiramycin core, researchers aim to develop derivatives with enhanced antibacterial activity, broader spectrum, or improved pharmacokinetic properties. researchgate.netresearchgate.net For example, attaching an acetylenic sidechain to a spiramycin analog allows for the creation of diverse triazole derivatives via click chemistry. researchgate.net These strategies hold the potential to yield new drug candidates to combat resistant pathogens. plos.orgnih.gov
Table 1: Strategies for Enhancing Spiramycin Production
| Strategy | Description | Potential Outcome | Reference |
| Gene Overexpression | Increasing the expression of positive regulatory genes like srm22 and srm40. | Increased spiramycin yield. | nih.gov |
| Precursor Feeding | Supplementing the fermentation medium with precursors like short-chain fatty acids. | Stimulation of spiramycin biosynthesis. | researchgate.netresearchgate.net |
| Biphasic Growth Media | Utilizing a two-phase fermentation process to separate growth and production phases. | Increased global spiramycin yield. | researchgate.netcdnsciencepub.com |
| Cyclodextrin Supplementation | Adding methyl-β-cyclodextrin to the culture medium. | Enhanced spiramycin production and altered component ratios. | acs.org |
Synergistic Interactions with Emerging Antimicrobial Agents
The combination of spiramycin with other antimicrobial agents presents a promising strategy to enhance efficacy, broaden the spectrum of activity, and potentially overcome resistance. Research has shown synergistic effects when spiramycin is combined with other drugs against various bacteria.
Studies have demonstrated that the combination of spiramycin and metronidazole (B1676534) is effective in treating odontostomatological inflammations. nih.gov In vitro and in vivo studies have also highlighted the synergistic potential of spiramycin with agents like clindamycin (B1669177), gentamicin (B1671437), and metronidazole against anaerobic bacteria, including Bacteroides species. nih.gov Specifically, combinations of metronidazole with spiramycin or gentamicin were found to be effective against B. fragilis, while penicillin or clindamycin with gentamicin, and metronidazole with spiramycin or gentamicin showed efficacy against Bacteroides melaninogenicus. nih.gov
Future investigations should explore the synergistic potential of spiramycin with a wider range of emerging antimicrobial agents, including new classes of antibiotics and non-traditional antibacterial compounds. There is no significant interference of oxytetracycline (B609801) evident in the assay for spiramycin, and the elimination kinetics of spiramycin remain largely unchanged when co-administered. fao.org Understanding the molecular basis of these synergistic interactions will be crucial for designing effective combination therapies for challenging infections.
Application of Cutting-Edge Analytical Technologies for Deeper Metabolite Profiling and Pharmacokinetic Modeling
Advancements in analytical technologies are pivotal for gaining a more profound understanding of the metabolic fate and pharmacokinetic profile of spiramycin embonate. High-performance liquid chromatography (HPLC) is a well-established method for the determination of spiramycin residues in various biological matrices. fao.orgkoreascience.kr However, more advanced techniques can provide a more comprehensive picture.
Cutting-edge technologies like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) offer the capability for untargeted metabolomics, enabling the identification of a broader range of metabolites. medinadiscovery.comnih.gov These platforms can provide detailed information on the biotransformation of spiramycin and help in the discovery of previously uncharacterized metabolites. hyphadiscovery.com The application of high-resolution mass spectrometry (HRMS) is particularly valuable for the comprehensive chemical characterization of complex mixtures. nih.gov
Furthermore, sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential for optimizing dosing regimens and predicting clinical outcomes. researchgate.netmdpi.com By integrating pharmacokinetic data with the minimum inhibitory concentrations (MICs) against target pathogens, researchers can estimate the appropriate dosage needed to achieve therapeutic efficacy. mdpi.com Future research should leverage these advanced analytical and modeling tools to refine our understanding of spiramycin's behavior in the body, leading to more effective and personalized treatment strategies.
Further Investigation into Non-Antimicrobial Biological Activities and Their Potential Translational Impact
Beyond its well-established antimicrobial properties, spiramycin has been shown to possess other biological activities that could have significant translational impact. These non-antimicrobial effects warrant further investigation to explore their potential therapeutic applications.
Research has indicated that spiramycin may have immunomodulatory effects. In vitro studies have shown that it can decrease the levels of inflammatory cytokines such as TNF-α. amazonaws.com More recent research has demonstrated that spiramycin can inhibit the expression of virulence factors in Pseudomonas aeruginosa without affecting its growth, suggesting a role as an anti-virulence agent. nih.govmdpi.com This is a particularly promising area of research, as targeting virulence rather than bacterial viability may impose less selective pressure for the development of resistance.
Additionally, studies have explored the anti-obesity effects of spiramycin. Research has shown that spiramycin can inhibit preadipocyte differentiation and reduce the expression of key adipogenic regulators. plos.org Some novel spiramycin derivatives have also been evaluated for their anticancer potential. researchgate.netresearchgate.net Further exploration of these non-antimicrobial activities could lead to the repositioning of spiramycin or the development of its derivatives for new therapeutic indications in inflammatory diseases, metabolic disorders, or even oncology.
Table 2: Investigated Non-Antimicrobial Activities of Spiramycin
| Biological Activity | Observed Effect | Potential Application | Reference |
| Immunomodulatory | Decreased levels of TNF-α. | Treatment of inflammatory conditions. | amazonaws.com |
| Anti-virulence | Inhibition of virulence factor expression in P. aeruginosa. | Adjunctive therapy for bacterial infections, reducing pathogenesis. | nih.govmdpi.com |
| Anti-obesity | Inhibition of preadipocyte differentiation and adipogenic gene expression. | Management of obesity and related metabolic disorders. | plos.org |
| Anticancer | Some derivatives show anti-proliferative activity against cancer cell lines. | Development of new anticancer agents. | researchgate.netresearchgate.net |
Q & A
Q. What are the established methodologies for synthesizing and purifying spiramycin embonate in laboratory settings?
Spiramycin embonate synthesis typically involves the formation of the embonate salt from spiramycin base using embonic acid under controlled pH conditions. Purification is achieved via recrystallization or chromatography (e.g., HPLC), with characterization using NMR and mass spectrometry . Researchers should validate batch-to-batch consistency by quantifying active pharmaceutical ingredient (API) content and impurities, especially for in vivo studies requiring precise dosing .
Q. How can existing literature on spiramycin embonate be systematically reviewed to identify knowledge gaps?
Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure literature searches in databases like PubMed and SciFinder. Focus on variables such as antimicrobial efficacy, pharmacokinetic parameters, and toxicity profiles. Prioritize peer-reviewed studies over patents or non-academic sources, and map findings using tools like PRISMA to highlight understudied areas (e.g., resistance mechanisms in non-model organisms) .
Q. What in vitro assays are most suitable for preliminary evaluation of spiramycin embonate’s antimicrobial activity?
Broth microdilution (CLSI guidelines) and agar diffusion assays are standard. Include controls for pH stability, as embonate salts may alter solubility. Pair with cytotoxicity assays (e.g., MTT on mammalian cell lines) to assess selectivity indices. Report minimum inhibitory concentrations (MICs) with 95% confidence intervals to account for variability .
Advanced Research Questions
Q. How should researchers design dose-response studies to address conflicting efficacy data for spiramycin embonate across different bacterial strains?
Employ a factorial design with strain type, drug concentration, and exposure time as variables. Use nonlinear regression to model dose-response curves and calculate EC50 values. For contradictory results, perform genomic analysis (e.g., whole-genome sequencing) of resistant strains to identify mutations in target sites (e.g., 50S ribosomal subunits) .
Q. What statistical approaches are recommended for analyzing spiramycin embonate’s pharmacokinetic-pharmacodynamic (PK/PD) relationships in heterogeneous populations?
Use mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability in parameters like Cmax and AUC. Incorporate covariates such as body weight or renal function. Validate models via bootstrapping and visual predictive checks. For translational studies, apply Monte Carlo simulations to predict clinical efficacy .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for spiramycin embonate?
Conduct parallel in vitro-in vivo correlation (IVIVC) studies with matched experimental conditions (e.g., pH, temperature). Measure free drug concentrations in plasma and tissues using LC-MS/MS. Evaluate confounding factors like protein binding or metabolite activity. If gaps persist, use physiologically based pharmacokinetic (PBPK) modeling to simulate biological barriers .
Q. What strategies optimize the reproducibility of spiramycin embonate’s anti-parasitic activity in animal models?
Standardize parasite inoculation doses and host immune status (e.g., immunosuppressed vs. immunocompetent models). Include positive controls (e.g., pyrantel embonate for helminths) and negative controls with embonate-free formulations. Predefine endpoints (e.g., egg reduction rate) and blind evaluators to treatment groups to minimize bias .
Methodological Guidance
- For data presentation : Adhere to IMRAD structure. Use tables to compare MICs across strains and figures for PK/PD curves. Avoid excessive chemical structures in graphics; instead, highlight key functional groups influencing embonate salt stability .
- For ethical compliance : Document animal welfare protocols (e.g., ARRIVE guidelines) and human subject consent forms if applicable. Reference institutional review board (IRB) approvals in appendices .
- For replication : Publish raw data in repositories like Zenodo, with metadata on instrumentation (e.g., HPLC column specifications) and software versions. Provide step-by-step protocols for synthesis and bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
